molecular formula C24H27Cl2N5O2S B4087810 2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

Cat. No.: B4087810
M. Wt: 520.5 g/mol
InChI Key: YLUPZJPPHFOIEP-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the final coupling with the benzamide moiety. Common synthetic methods include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step typically involves the use of thiol reagents and appropriate catalysts to introduce the sulfanyl group onto the triazole ring.

    Coupling with Benzamide: The final step involves coupling the triazole derivative with a benzamide precursor using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide: This compound is unique due to its specific substitution pattern and the presence of both chloro and sulfanyl groups.

    Other Benzamide Derivatives: Compounds like 2-chloro-N-(4-chlorophenyl)benzamide or 2-chloro-N-(2-methylphenyl)benzamide share structural similarities but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[1-[5-[2-(4-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Cl2N5O2S/c1-5-31-22(21(14(2)3)28-23(33)17-8-6-7-9-18(17)26)29-30-24(31)34-13-20(32)27-19-11-10-16(25)12-15(19)4/h6-12,14,21H,5,13H2,1-4H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUPZJPPHFOIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)C)C(C(C)C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide

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